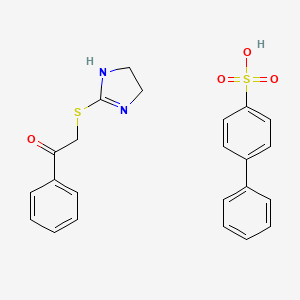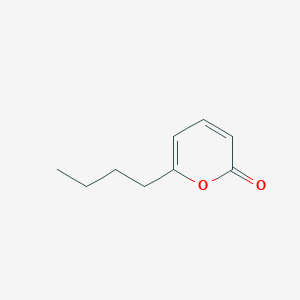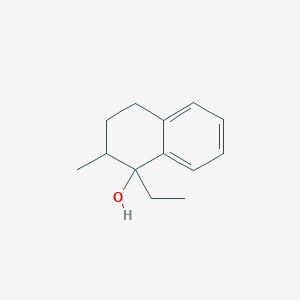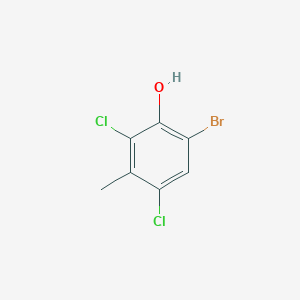
6-Bromo-2,4-dichloro-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,4-dichloro-3-methylphenol is a halogenated phenol compound with the molecular formula C7H5BrCl2O. It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-3-methylphenol typically involves the bromination and chlorination of 3-methylphenol (m-cresol). The process can be carried out in multiple steps:
Bromination: 3-methylphenol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2- and 4-positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,4-dichloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing the halogen atoms.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,4-dichloro-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics or disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Used in the formulation of disinfectants, preservatives, and antimicrobial coatings.
Wirkmechanismus
The antimicrobial activity of 6-Bromo-2,4-dichloro-3-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The presence of halogen atoms enhances its lipophilicity, allowing it to penetrate the cell membrane more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methylphenol: Similar structure but lacks the chlorine atoms.
2,4-Dibromo-6-isopropyl-3-methylphenol: Contains additional bromine atoms and an isopropyl group.
2,4-Dichloro-3-methylphenol: Lacks the bromine atom but has similar chlorine substitution.
Uniqueness
6-Bromo-2,4-dichloro-3-methylphenol is unique due to the specific combination of bromine and chlorine atoms, which enhances its antimicrobial properties compared to compounds with only bromine or chlorine substitutions. The presence of both halogens provides a broader spectrum of activity and increased potency against various microorganisms.
Eigenschaften
CAS-Nummer |
5415-39-4 |
|---|---|
Molekularformel |
C7H5BrCl2O |
Molekulargewicht |
255.92 g/mol |
IUPAC-Name |
6-bromo-2,4-dichloro-3-methylphenol |
InChI |
InChI=1S/C7H5BrCl2O/c1-3-5(9)2-4(8)7(11)6(3)10/h2,11H,1H3 |
InChI-Schlüssel |
PPFIMNYMOXYGMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1Cl)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


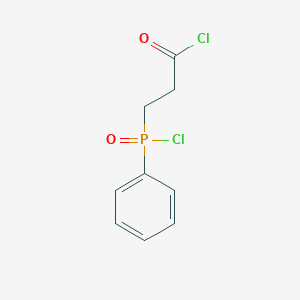
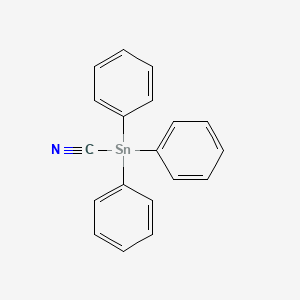

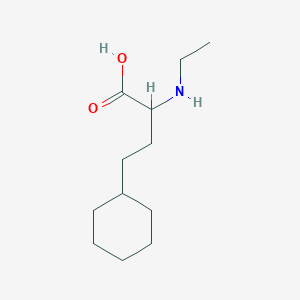
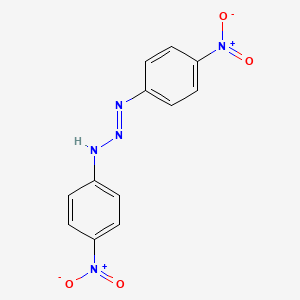
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)

